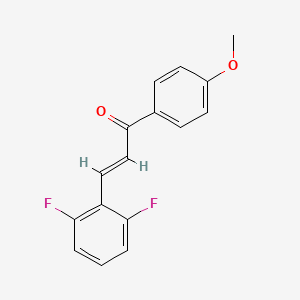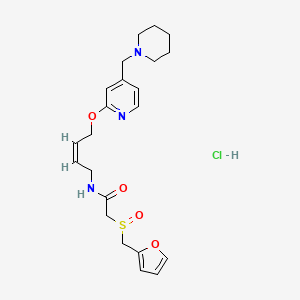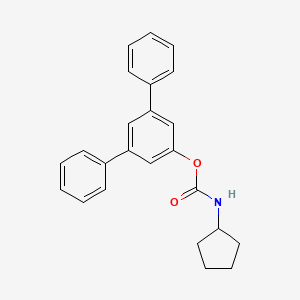
M1-PAM-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M1-PAM-A is a novel selective muscarinic M1 receptor positive allosteric modulator.
Scientific Research Applications
1. M1-PAM-A in Cognitive Impairment Treatment
M1-PAM-A, as a selective positive allosteric modulator (PAM) of the M1 receptor, has been explored for treating cognitive impairments related to schizophrenia and Alzheimer's disease. Its potential lies in its ability to enhance receptor activity without directly activating the receptor, thus possibly avoiding side effects associated with direct agonists (Davoren et al., 2016).
2. Impact on Muscarinic Receptors and Cholinergic Toxicity
Research indicates that selective activation of M1 via M1-PAM-A can contribute to gastrointestinal and cardiovascular adverse events previously attributed to other muscarinic activations. This finding underscores the complexity of targeting specific receptors and the importance of understanding the broader physiological impacts of such interventions (Davoren et al., 2017).
3. Effects on Prefrontal Cortex Function and Seizure Activity
M1-PAM-A's role in the prefrontal cortex has been studied, particularly concerning overactivation of the M1 receptor. Overactivation can disrupt cognitive function and induce seizure activity, highlighting the need for careful modulation of receptor activity for therapeutic benefit (Moran et al., 2018).
4. Development and Optimization of M1 PAMs
The development of M1 PAMs, including M1-PAM-A, involves intricate design and synthesis processes to achieve desirable pharmacological profiles. These efforts aim to balance efficacy and safety, particularly concerning the central nervous system penetration and minimization of adverse effects (Mistry et al., 2016).
5. Novel Approaches in M1 PAM Development
New strategies in developing M1 PAMs involve targeting allosteric sites unique to the M1 receptor, thereby potentially improving bioavailability in the brain and reducing adverse effects linked with non-specific activation of other muscarinic subtypes (Chintamaneni et al., 2017).
properties
Product Name |
M1-PAM-A |
|---|---|
Molecular Formula |
C26H19FN4O2 |
Molecular Weight |
438.46 |
IUPAC Name |
3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3 |
InChI Key |
JPKSMTSWEWBXMD-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
M1-PAM-A; M1 PAM A; M1PAMA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B1193010.png)


![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)
